5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole
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Overview
Description
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole is a complex organic compound that features both oxazole and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process begins with the preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide . This method ensures high stereospecificity and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety, scalability, and product purity . The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors facilitates efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the replacement of functional groups on the phenoxy or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxazoles and substituted isoxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole and isoxazole rings enable it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydrooxazol-2-yl)phenol
- N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
Uniqueness
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole stands out due to its combined oxazole and isoxazole rings, which confer unique chemical reactivity and biological activity. This dual-ring structure is less common among similar compounds, making it a valuable target for research and development .
Properties
CAS No. |
189056-96-0 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H12N2O3/c1-9-8-12(18-15-9)17-11-4-2-10(3-5-11)13-14-6-7-16-13/h2-5,8H,6-7H2,1H3 |
InChI Key |
DTJIOMWGEGFQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)OC2=CC=C(C=C2)C3=NCCO3 |
Origin of Product |
United States |
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